molecular formula C9H20ClN B1459258 (1-Cyclohexylethyl)(methyl)amine hydrochloride CAS No. 1782290-39-4

(1-Cyclohexylethyl)(methyl)amine hydrochloride

Cat. No.: B1459258
CAS No.: 1782290-39-4
M. Wt: 177.71 g/mol
InChI Key: NNUQTVMNDXSRCK-UHFFFAOYSA-N
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Description

(1-Cyclohexylethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C9H20ClN. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylethyl)(methyl)amine hydrochloride typically involves the reaction of cyclohexyl ethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylethyl)(methyl)amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(1-Cyclohexylethyl)(methyl)amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its action include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylamine hydrochloride
  • N-Methylcyclohexylamine hydrochloride
  • Cyclohexylethylamine hydrochloride

Uniqueness

(1-Cyclohexylethyl)(methyl)amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced selectivity in chemical reactions and greater versatility in synthetic applications .

Properties

IUPAC Name

1-cyclohexyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQTVMNDXSRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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